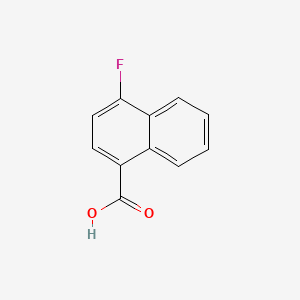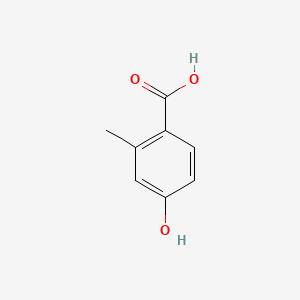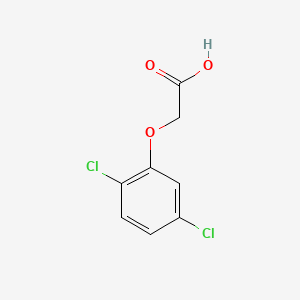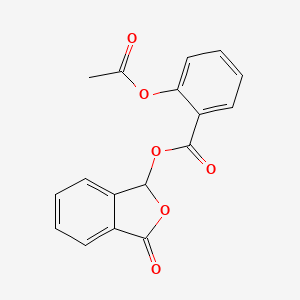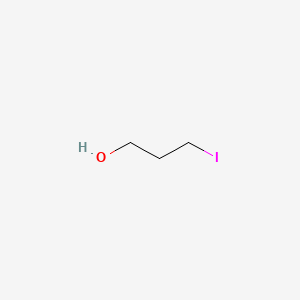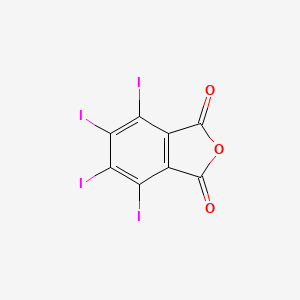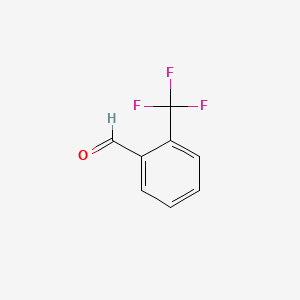
2-(Trifluoromethyl)benzaldehyde
概要
説明
2-(Trifluoromethyl)benzaldehyde, also known as α,α,α-Trifluoro-o-tolualdehyde, is a clear colorless to slightly yellow liquid . It has the molecular formula C8H5F3O and a molecular weight of 174.12 . It is used as an electrophilic component in a wide array of reactions .
Synthesis Analysis
2-(Trifluoromethyl)benzaldehyde has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates and methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction . Other methods of synthesis include the condensation of 2-(trifluoromethyl)benzaldehyde and 4-aminoantipyrine in methanol , and the condensation of diamines or amino(thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)benzaldehyde can be represented as CF3C6H4CHO . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
2-(Trifluoromethyl)benzaldehyde has been used in various chemical reactions. For instance, it has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates and methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)benzaldehyde is a liquid with a refractive index of 1.466 and a density of 1.32 g/mL at 25 °C . It has a molecular weight of 174.12 .科学的研究の応用
Organic Synthesis
2-(Trifluoromethyl)benzaldehyde is often used as a building block in organic synthesis . It can be used to prepare various organic compounds due to its trifluoromethyl group and aldehyde group, which are reactive and can undergo a variety of chemical reactions.
Preparation of Dihydropyridine Derivatives
This compound has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates . These dihydropyridine derivatives are important in medicinal chemistry and have a wide range of biological activities.
Wittig-Horner Reaction
2-(Trifluoromethyl)benzaldehyde can be used in the Wittig-Horner reaction to prepare methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate . The Wittig-Horner reaction is a useful method for the synthesis of alkenes.
Safety and Hazards
作用機序
- The primary target of 2-(Trifluoromethyl)benzaldehyde is believed to be the cytochrome bc₁ complex within the mitochondrial electron transport chain . This complex plays a crucial role in oxidative phosphorylation, where it transfers electrons from ubiquinol to cytochrome c, ultimately driving ATP synthesis.
Target of Action
特性
IUPAC Name |
2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVRPKUWYQVVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196279 | |
| Record name | o-(Trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)benzaldehyde | |
CAS RN |
447-61-0 | |
| Record name | 2-(Trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-(Trifluoromethyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-(Trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 2-(Trifluoromethyl)benzaldehyde moiety in pesticide development?
A1: 2-(Trifluoromethyl)benzaldehyde serves as a key starting material for synthesizing various amide pesticides []. This is highlighted in its use as a precursor to N-(Hydroxymethyl)-2-(trifluoromethyl) benzamide, an important intermediate in pesticide synthesis.
Q2: How does the introduction of a 2-(Trifluoromethyl)benzylidene group influence the biological activity of thiosemicarbazide derivatives?
A2: While the provided research [] primarily focuses on the crystal structure of (Z)-1-[4-(trifluoromethyl)benzylidene]thiosemicarbazide, it alludes to the potential for thiosemicarbazide derivatives to act as antibacterial agents. The presence of the 2-(Trifluoromethyl)benzylidene group, and its positioning on the phenyl ring, likely influences the compound's interaction with biological targets and thus impacts its activity. Further research is needed to elucidate the specific structure-activity relationships.
Q3: Can 2-(Trifluoromethyl)benzaldehyde be incorporated into more complex structures with potential for pest control?
A3: Yes, research demonstrates that 2-(Trifluoromethyl)benzaldehyde can be incorporated into oxazoline derivatives containing oxime ether moieties []. These compounds exhibit potent acaricidal activity, particularly against Tetranychus cinnabarinus. The study highlights the compound [2-(trifluoromethyl)benzaldehyde O-(4-(2-(2,6-difluorophenyl)-4,5-dihydrooxazol-4-yl)benzyl) oxime] (II-l) as a promising candidate for controlling spider mites due to its efficacy in both laboratory and field settings.
Q4: What is the suggested mechanism of action for these novel acaricides containing the 2-(Trifluoromethyl)benzaldehyde moiety?
A4: Research suggests that the acaricidal activity of these compounds stems from their ability to bind with the sulfonylurea receptor (SUR) []. This interaction inhibits chitin synthesis, a crucial process for arthropod exoskeleton formation, ultimately leading to their demise.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1294952.png)




